molecular formula C15H13FN2O B2425994 N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide CAS No. 1303779-03-4

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide

Cat. No.: B2425994
CAS No.: 1303779-03-4
M. Wt: 256.28
InChI Key: RENDEWDSTWWOIK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H13FN2O and its molecular weight is 256.28. The purity is usually 95%.
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Scientific Research Applications

PET Tracer Development

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide analogs have been explored as potential PET tracers for imaging serotonin 5-HT1A receptors, which are implicated in various neuropsychiatric disorders. The cyclohexanecarboxamide derivative, in particular, has shown promise due to its high affinity and selectivity for 5-HT1A receptors, coupled with favorable brain uptake and stability characteristics (García et al., 2014).

Kinase Inhibitor for Cancer Therapy

Derivatives of this compound have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have demonstrated significant tumor stasis in preclinical models and have progressed to clinical trials due to their effectiveness and favorable safety profiles (Schroeder et al., 2009).

Non-linear Optical Materials and Anticancer Activity

Compounds structurally related to this compound have been synthesized and characterized for their non-linear optical properties and potential anticancer activity. These compounds have demonstrated interactions with the colchicine binding site of tubulin, suggesting a mechanism for inhibiting tubulin polymerization and exhibiting anticancer effects (Jayarajan et al., 2019).

Investigation of MAO-B Imaging Tracers

Analogues of this compound have been explored as potential imaging tracers for monoamine oxidase B (MAO-B), which is involved in various neuropsychiatric and neurodegenerative disorders. These tracers aim to improve in vivo quantification of MAO-B using PET imaging techniques (Beer et al., 1995).

PARP Inhibitors for Cancer Treatment

Derivatives of this compound have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. These compounds have shown efficacy in cancer models, particularly in combination with other treatments, highlighting their potential as part of cancer therapy regimens (Penning et al., 2010).

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-14-9-11(7-8-17-14)15(19)18-13-6-5-10-3-1-2-4-12(10)13/h1-4,7-9,13H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENDEWDSTWWOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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